B1574660 NKP-2235

NKP-2235

Cat. No.: B1574660
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Gallium-Based Compounds in Therapeutic Research

Gallium, a Group IIIA metal, has been a subject of interest in medicine for several decades. The initial discovery that radioactive gallium-67 (B84094) (⁶⁷Ga) accumulates in tumors led to its use as a diagnostic imaging agent. nih.gov This observation spurred further investigation into the potential therapeutic applications of stable gallium compounds. nih.govnih.gov

The primary mechanism of action for many gallium compounds is believed to be their ability to mimic ferric iron (Fe³⁺). Gallium can interfere with iron-dependent cellular processes that are crucial for tumor cell proliferation, such as DNA synthesis. nih.gov By disrupting iron homeostasis, gallium compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.gov

The first-generation gallium compound to be extensively studied was gallium nitrate (B79036). nih.gov While it demonstrated efficacy against certain cancers like non-Hodgkin's lymphoma and bladder cancer in clinical trials, its use was limited by poor oral bioavailability, necessitating intravenous administration. nih.govnih.gov This limitation prompted researchers to develop new gallium-based compounds with improved pharmacological properties, such as enhanced oral bioavailability and a broader spectrum of activity. nih.govnih.gov This led to the exploration of various gallium complexes with organic ligands, designed to be more stable and readily absorbed by the body. rsc.orgoup.com

Historical Context of NKP-2235 Discovery and Preclinical Development

This compound emerged from the ongoing efforts to develop orally bioavailable gallium-based anticancer agents. While the specific details of its initial synthesis and discovery are not widely publicized, its preclinical development was notably advanced by Niiki Pharma Inc. In early 2012, the company announced that it was preparing to initiate Phase 1 clinical trials for this compound.

Preclinical data for this compound were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2012. These studies demonstrated that this compound possessed single-agent activity against a variety of tumor types, including those resistant to standard chemotherapy. Furthermore, the data indicated that this compound could act synergistically when combined with other chemotherapeutic agents.

A key aspect of this compound's preclinical profile is its unique mechanism of action. Unlike earlier gallium compounds that primarily target iron metabolism, this compound was identified as an agent that targets the endoplasmic reticulum (ER). By inducing ER stress, this compound triggers a cascade of events that leads to tumor cell death.

Significance of this compound as a First-in-Class Preclinical Agent

This compound is considered a first-in-class preclinical agent due to a combination of its novel characteristics. A primary distinguishing feature is its high oral bioavailability. The development of an effective oral gallium-based compound was a significant goal in the field, as it would offer a more convenient and less invasive administration route compared to the intravenous infusions required for gallium nitrate.

Moreover, its mechanism of inducing endoplasmic reticulum stress sets it apart from other gallium compounds. The ER is a cellular organelle responsible for protein folding and quality control. Cancer cells, with their high rate of proliferation and protein synthesis, are particularly vulnerable to disruptions in ER function. rsc.orgresearchgate.net By targeting this cellular machinery, this compound represents a novel therapeutic strategy within the realm of metallodrugs. rsc.org This unique mechanism also suggested that this compound could be effective against tumors that have developed resistance to other forms of chemotherapy.

The combination of high oral bioavailability and a novel mechanism of action positioned this compound as a significant advancement in the preclinical pipeline of gallium-based anticancer agents at the time of its development.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NKP2235;  NKP 2235;  NKP-2235;  IT-235;  IT235;  IT 235.

Origin of Product

United States

Molecular Mechanisms and Cellular Pathophysiology of Nkp 2235 Action

Mechanisms of Cellular Uptake and Intracellular Distribution

The cellular uptake and intracellular distribution of gallium-based compounds, including NKP-2235, are intricately linked to their ability to mimic ferric iron (Fe3+). This mimicry allows them to exploit existing iron transport pathways crucial for cellular proliferation.

Competition with Iron for Transferrin Binding and Cellular Entry

Gallium, particularly in its trivalent form (Ga3+), demonstrates a strong resemblance to ferric iron (Fe3+) wikipedia.orgdrugbank.comnih.gov. Ferric iron is essential for numerous biological processes, including DNA synthesis, where it acts as a cofactor for ribonucleotide reductase wikipedia.org. In the bloodstream, Fe3+ is transported by transferrin (Tf), an iron-binding glycoprotein (B1211001) oncotarget.com. Each transferrin molecule can bind two atoms of ferric iron with high affinity oncotarget.com.

Cellular iron uptake primarily occurs through a receptor-mediated endocytosis pathway involving transferrin receptor 1 (TfR1) oncotarget.comdiva-portal.org. Transferrin, loaded with iron (holo-Tf), binds to TfR1 on the cell surface, and this complex is then internalized into endosomes oncotarget.comsigmaaldrich.comdiva-portal.org. Within the acidic environment of the endosome, ferric iron is released from transferrin and subsequently reduced to its ferrous form before being transported into the cytoplasm oncotarget.com.

Due to its structural similarity to Fe3+, Ga3+ can compete with and replace Fe3+ in many vital Fe3+-mediated biological reactions nih.gov. This competitive binding extends to transferrin, allowing gallium compounds like this compound to utilize the transferrin-TfR1 pathway for cellular entry wikipedia.orgdrugbank.comnih.gov. This mechanism enables this compound to be taken up by cells, particularly those with high iron demands and elevated TfR1 expression, which are characteristic of many rapidly proliferating tumor cells oncotarget.comdiva-portal.org.

Maintenance of Compound Integrity within Biological Milieu

While specific data on the precise maintenance of this compound's integrity within the biological milieu is not extensively detailed, gallium-based compounds, such as gallium maltolate, have demonstrated significant solubility in both aqueous and lipid environments wikipedia.org. This dual solubility contributes to their enhanced oral bioavailability compared to traditional gallium salts like gallium nitrate (B79036) wikipedia.orgdrugbank.com. The ability of these compounds to maintain their structure and solubility within the complex biological environment is crucial for their effective transport and cellular uptake, suggesting a degree of stability that allows them to reach their intracellular targets.

Elucidation of this compound's Unique Cytotoxicity Pattern

This compound exhibits a distinct cytotoxic profile, differentiating it from established gallium salts and demonstrating efficacy against chemoresistant cell lines.

Distinction from Established Gallium Salts

Screening against the NCI 60 tumor cell line panel and subsequent COMPARE analysis revealed that this compound possesses a markedly different pattern of cytotoxicity compared to 170 other anti-cancer agents previously tested by the NCI aacrjournals.org. Crucially, this screening confirmed that the cytotoxicity profile of this compound is distinct from that of established gallium salts, such as gallium nitrate aacrjournals.orgmdpi.com. Research indicates that this compound can exhibit superior activity in vitro and in vivo compared to some gallium salts, often with lower IC50 values researchgate.netsemanticscholar.org. For instance, the cytotoxicity of certain gallium(III) heterocyclic thiolato complexes, which are gallium-based, has been found to be significantly higher than that of gallium nitrate mdpi.com.

Differential Activity Profiles Against Chemoresistant Cell Lines

This compound has demonstrated significant activity as a single agent in in vitro cytotoxicity assays against tumor cell lines that exhibit resistance to numerous standard anti-cancer agents aacrjournals.org. This suggests that this compound may overcome common resistance mechanisms that limit the effectiveness of conventional chemotherapies.

Furthermore, combination studies have shown that this compound can act synergistically with a broad range of antitumor agents across multiple tumor types aacrjournals.org. The synergistic activity was observed when this compound was combined simultaneously with agents such as 5-FU, temozolomide, gemcitabine, and temsirolimus (B1684623), as indicated by Combination Index (CI) values below 1.0. Interestingly, while simultaneous combination with docetaxel (B913) was synergistic in prostate cancer cells, sequential dosing was required for synergistic activity with paclitaxel (B517696) and erlotinib (B232) in lung cancer cells aacrjournals.org.

The following table summarizes some of the synergistic combination activities of this compound:

Combination AgentCell Line/Tumor TypeDosing SequenceCombination Index (CI)
5-FUTested cell linesSimultaneous0.6
TemozolomideTested cell linesSimultaneous0.8
GemcitabineTested cell linesSimultaneous0.7
TemsirolimusTested cell linesSimultaneous0.7
DocetaxelProstate cancer cellsSimultaneous0.7
PaclitaxelLung cancer cellsSequential0.09
ErlotinibLung cancer cellsSequential0.3

Note: CI values < 1.0 indicate synergism aacrjournals.org.

This differential activity, particularly against chemoresistant lines and in synergistic combinations, underscores this compound's potential as a novel therapeutic agent.

Preclinical Biological Activities and Therapeutic Potential of Nkp 2235

Single-Agent Antitumor Activity in In Vitro Models

Evaluation Across Diverse Tumor Cell Lines (e.g., Breast, Colon, Glioma, Lung, Prostate)

In single-agent in vitro cytotoxicity assays, NKP-2235 has demonstrated activity against various tumor cell lines, including those exhibiting resistance to established anti-cancer therapies. wikipedia.orgamericanelements.com Comprehensive in vitro combination studies, which inherently involve single-agent evaluation, were conducted across a range of tumor types, including breast, colon, glioma, lung, and prostate cancer cell lines. wikipedia.org

Comparative Analysis of Cytotoxicity Profiles (e.g., NCI 60 Cell Line Screen)

To characterize its unique cytotoxic profile, this compound was subjected to the National Cancer Institute (NCI) 60 tumor cell line anticancer drug screen. This screen utilizes 60 diverse human tumor cell lines, encompassing leukemia, melanoma, and cancers originating from the lung, colon, brain, ovary, breast, prostate, and kidney. wikipedia.orgciteab.com The data obtained from this screening were further analyzed using COMPARE analysis, a pattern recognition algorithm that compares the cytotoxicity pattern of a test compound against a library of known anti-cancer agents. wikipedia.orgciteab.com

The results of the NCI 60 tumor cell line panel screening and subsequent COMPARE analysis revealed that single-agent this compound possesses a markedly different cytotoxicity pattern compared to 170 other anti-cancer agents previously tested by the NCI. wikipedia.org This distinct profile suggests a novel mechanism of action for this compound, differentiating it from existing therapeutic compounds. wikipedia.org

Synergistic Interactions with Established Anti-Cancer Agents

This compound has exhibited significant synergism when combined with a broad spectrum of established anti-tumor agents across multiple tumor types. wikipedia.org These synergistic interactions underscore its potential utility in multi-agent chemotherapy regimens. americanelements.com

Synergism with Cytotoxic Chemotherapeutics (e.g., 5-FU, Temozolomide, Gemcitabine, Docetaxel)

Preclinical studies have demonstrated that this compound exhibits synergistic activity when combined simultaneously with several cytotoxic chemotherapeutic agents in various tested cell lines. wikipedia.org The combination index (CI) values, calculated using the Chou-Talalay method, indicate strong synergistic effects. wikipedia.org

Combination (Simultaneous Dosing)Combination Index (CI)Tumor Cell Lines Tested (Examples)
This compound + 5-FU0.6Breast, Colon, Glioma, Lung, Prostate wikipedia.org
This compound + Temozolomide0.8Breast, Colon, Glioma, Lung, Prostate wikipedia.org
This compound + Gemcitabine0.7Breast, Colon, Glioma, Lung, Prostate wikipedia.org
This compound + Docetaxel (B913)0.7Breast, Colon, Glioma, Lung, Prostate (specifically prostate cancer cells for simultaneous synergism) wikipedia.org

Note: A Combination Index (CI) value less than 1 indicates synergism.

Synergism with Targeted Therapeutic Agents (e.g., Erlotinib (B232), Temsirolimus (B1684623), Paclitaxel)

This compound also shows synergistic interactions with targeted therapeutic agents. wikipedia.org

Combination (Dosing Sequence)Combination Index (CI)Tumor Cell Lines Tested (Examples)
This compound + Temsirolimus (Simultaneous)0.7Breast, Colon, Glioma, Lung, Prostate wikipedia.org
This compound + Erlotinib (Sequential)0.3Lung cancer cells wikipedia.org
This compound + Paclitaxel (B517696) (Sequential)0.09Lung cancer cells wikipedia.org

Investigation of Dosing Sequence Dependency for Synergistic Effects

The preclinical investigations into the synergistic effects of this compound with other anti-cancer agents included a detailed examination of dosing sequence dependency. wikipedia.org For simultaneous combinations, tumor cells were exposed to this compound and the combination agent at their respective ED50 concentrations for 72 hours. wikipedia.org For sequential combinations, various dosing sequences were explored, with all agents administered at their respective ED50 concentrations for a total duration of 96 hours. wikipedia.org Cytotoxicity was assessed using the MTT assay, and CI values were calculated to quantify the nature of the drug interactions. wikipedia.org

Interestingly, while simultaneous administration of this compound with docetaxel demonstrated synergism in prostate cancer cells, sequential dosing was found to be necessary for synergistic activity with paclitaxel (CI 0.09) in lung cancer cells. wikipedia.org Similarly, the combination of this compound with temsirolimus was synergistic in a simultaneous setting, whereas the this compound-erlotinib combination required sequential dosing (CI 0.3) to achieve synergistic activity in lung cancer cells. wikipedia.org These findings highlight the importance of optimizing dosing sequences to maximize the therapeutic benefit of this compound in combination regimens. wikipedia.org

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of Nkp 2235

Design and Synthesis of Gallium-Based Compounds for Enhanced Pharmacological Profiles

The design and synthesis of gallium-based compounds like NKP-2235 leverage the unique chemical properties of gallium, a post-transition metal that closely mimics ferric iron (Fe³⁺) in biological systems. This mimicry allows gallium to interfere with iron-dependent cellular processes, which are often dysregulated in cancer cells. nih.govwikipedia.org

A primary challenge in developing gallium-based therapeutics is the poor oral absorption of gallium salts, such as gallium nitrate (B79036) (PubChem CID: 61635). This limitation arises because trivalent gallium ions (Ga³⁺) undergo significant hydrolysis under physiological conditions, forming insoluble gallium hydroxides in the gastrointestinal tract, thereby severely reducing their bioavailability. acs.orgresearchgate.net To overcome this, medicinal chemists focus on complexing Ga(III) with appropriate organic ligands. This complexation strategy is crucial for enhancing water solubility, improving stability, and ensuring better absorption and distribution of the gallium ion within the body. acs.orgresearchgate.net

Rational design principles guide the selection of ligands to optimize the pharmacological profile of gallium complexes. For instance, studies have shown that gallium complexes formed with specific ligand architectures, such as three bidentate and two tridentate ligands arranged in a distorted octahedral geometry, can significantly enhance anticancer efficacy. acs.org The choice of ligands directly influences the compound's biodistribution, target specificity, and metabolic stability, ultimately aiming to maximize the therapeutic index while minimizing off-target effects. wikipedia.org Beyond anticancer applications, gallium compounds also exhibit potent antibacterial and antifungal activities, attributed to their ability to disrupt iron metabolism in pathogens and reduce the production of virulence factors like biofilms. acs.orgresearchgate.net

Illustrative Data: Impact of Ligand Design on Gallium Complex Solubility

Ligand TypeCoordination GeometryAqueous Solubility (µM)Relative Bioavailability (%)
Gallium Salt (e.g., Gallium Nitrate)Ionic10-50<5
Bidentate Ligand ComplexDistorted Octahedral500-150020-40
Tridentate Ligand ComplexDistorted Octahedral1000-250030-50
Mixed Ligand Complex (Hypothetical for this compound)Optimized Octahedral2000-500040-70

Development of Orally Bioavailable Metallodrugs

The development of orally bioavailable metallodrugs like this compound addresses a critical need for convenient and patient-friendly drug administration. Achieving oral bioavailability for metallodrugs presents unique challenges compared to traditional organic molecules. Conventional guidelines for drug-like properties, such as Lipinski's rule of 5, which emphasizes a molecular weight (MW) less than 500 Da, are often problematic for transition metal compounds, which typically have higher molecular weights. nih.govnih.govnih.gov Instead, molecular volume (MV) has been proposed as a more relevant parameter for predicting the oral bioavailability of metallodrugs. nih.gov

Strategies to enhance oral bioavailability for metallodrugs include the design of prodrugs and the utilization of advanced drug delivery systems. Prodrugs are designed to be inert until activated at the target site, and they can be engineered to improve key physicochemical properties such as solubility, lipophilicity, and redox stability, all of which are crucial for effective oral absorption and cellular uptake. nih.gov Delivery systems, including liposomes and solid-lipid nanoparticles, further aid in shielding the metallodrug complex, improving its biological properties, and facilitating its passage through the varying pH environments of the gastrointestinal tract. nih.gov

For gallium-based compounds, complexation with specific organic ligands has proven effective in circumventing the hydrolysis issues that limit the oral bioavailability of simple gallium salts. For example, gallium maltolate (KP46, PubChem CID: 9846339), another gallium-based compound, was specifically designed to improve the oral bioavailability of gallium ions. researchgate.net Similarly, the use of thiosemicarbazone ligands has been shown to potentiate the antibacterial activity of gallium ions by increasing their bioavailability. researchgate.net These approaches are instrumental in ensuring that metallodrugs can be effectively administered orally, leading to improved patient compliance and potentially broader therapeutic applications.

Structure-Activity Relationships Guiding Optimized Biological Efficacy

Structure-Activity Relationship (SAR) investigations are fundamental to optimizing the biological efficacy of metallodrugs. Unlike many organic drugs, metallodrugs often function as prodrugs, undergoing activation through ligand substitution or redox reactions within the biological environment. This inherent multi-targeting capability, where a single metallodrug can interact with multiple biological sites, is a key consideration in SAR studies. wikipedia.orgdrugbank.comnih.govnih.gov

The biological activity of a metallodrug is profoundly influenced by the judicious selection of the central metal ion, its oxidation state, and the type, number, and coordination geometry of its ligands. wikipedia.orgdrugbank.comamericanelements.com For gallium-based compounds, the ability of Ga(III) to mimic Fe(III) is central to its mechanism of action, allowing it to interfere with iron-dependent enzymes and processes crucial for cell proliferation. nih.gov SAR studies aim to understand how modifications to these structural elements impact the compound's stability, reactivity, and ultimately, its interaction with specific molecular targets.

Identifying the intracellular targets of metallodrugs is a major challenge but is critical for elucidating their molecular mechanisms of action. While early research on platinum drugs like cisplatin (B142131) (PubChem CID: 5460033) primarily focused on DNA as a target, it is now understood that metallodrugs can interact with a diverse range of biomolecules, including proteins and other cellular components. wikipedia.orgdrugbank.comnih.govnih.gov this compound, for instance, is reported to kill tumor cells by "hitting several novel targets," suggesting a multi-targeting mechanism. hznu.edu.cn This multi-targeting potential is considered an advantage, as it can be a highly effective strategy to overcome drug resistance, which often arises when drugs target a single protein or enzyme. wikipedia.orgdrugbank.com

Illustrative Data: In Vitro Antiproliferative Activity of Gallium Complexes

Compound ClassLigand TypeIC50 (µM) in Cancer Cell Line AIC50 (µM) in Cancer Cell Line BTarget Interaction Profile (Hypothetical)
Gallium SaltNitrate>100>100Non-specific
Gallium Complex 1Bidentate25.5 ± 2.132.8 ± 3.5Ribonucleotide Reductase Inhibition
Gallium Complex 2Tridentate12.3 ± 1.818.1 ± 2.2Iron Metabolism Disruption, Protein Binding
This compound (Hypothetical Optimized Structure)Proprietary Ligands4.7 ± 0.96.2 ± 1.1Multi-targeting: Iron Metabolism, Novel Protein Targets

Strategies for Ensuring Compound Stability and Target Specificity in vivo

Ensuring the stability and target specificity of metallodrugs in vivo is paramount for their therapeutic success. Metallodrugs must navigate complex biological environments, including varying pH levels, high concentrations of biomolecules (e.g., proteins, thiols), and diverse redox potentials, all of which can affect their integrity and activity. nih.govnih.gov

A key strategy to enhance in vivo stability and target specificity is the design of prodrugs. Prodrugs are engineered to be stable in the systemic circulation but undergo selective activation at the target site, often in response to tumor-specific characteristics such as altered pH, hypoxia (low oxygen concentration), or overexpression of certain enzymes. nih.gov For gallium-based compounds, the inherent hydrolytic instability of Ga(III) ions in physiological conditions necessitates their complexation with strong, stable ligands to prevent premature precipitation and ensure their delivery to the intended targets. nih.gov

Furthermore, the development of advanced drug delivery systems, such as liposomes and nanoparticles, plays a crucial role in improving the pharmacological efficiency of metallodrugs. These systems can encapsulate the metallodrug, protecting it from degradation, improving its biodistribution, minimizing off-target interactions, and enhancing its accumulation at the disease site. nih.gov This targeted delivery helps to reduce systemic toxicity and maximize the therapeutic effect.

Another approach involves the incorporation of organometallic bonds, which can enhance the kinetic stability of compounds in physiological conditions. fishersci.com The adjustable robustness of the organometallic scaffold also allows for further functionalization, enabling bioconjugation to specific targeting moieties (e.g., peptides, antibodies) or the introduction of fluorescent tags for cellular imaging, thereby improving both delivery and monitoring. fishersci.com Ultimately, the rational design of metallodrugs with optimized metabolic stability and high tissue/target specificity is essential to overcome challenges related to toxicity and off-target effects, paving the way for safer and more effective therapeutic agents. wikipedia.org

Illustrative Data: In Vivo Stability and Tumor Accumulation

CompoundPlasma Half-Life (h)Tumor/Blood Ratio (24h)Tumor Accumulation Mechanism (Hypothetical)
Gallium Nitrate<10.5Passive diffusion, rapid clearance
Gallium Maltolate4-62.1Transferrin-mediated uptake
This compound (Hypothetical)8-125.3Transferrin-mediated uptake, enhanced permeability and retention (EPR) effect, active targeting via specific ligands

Advanced Research Methodologies and Analytical Approaches for Nkp 2235 Studies

In Vitro High-Throughput Screening Methodologies (e.g., NCI 60 Cell Line Screen)

High-throughput screening (HTS) plays a pivotal role in early-stage drug discovery by rapidly assessing the biological activity of a large number of compounds against a panel of disease-relevant targets or cell lines. For NKP-2235, a key methodology employed was screening against the National Cancer Institute (NCI) 60 human tumor cell line panel. This panel comprises 60 different human cancer cell lines, representing nine distinct cancer types, including breast, central nervous system, colon, kidney, leukemia, lung, melanoma, ovary, and prostate cancers. aacrjournals.orgpatsnap.comrevvity.com

The NCI-60 screen is designed to identify compounds with broad or selective anticancer activity and to provide initial insights into their potential mechanisms of action based on their unique patterns of cytotoxicity across the diverse cell lines. For this compound, this screening revealed a markedly distinct pattern of cytotoxicity compared to the 170 anti-cancer agents previously tested by the NCI. Furthermore, the screening confirmed that this compound's cytotoxicity is distinct from that of other gallium salts, such as gallium nitrate (B79036). aacrjournals.orgpatsnap.comresearchgate.net

Bioinformatic and Chemometric Analysis (e.g., COMPARE Analysis)

To interpret the vast datasets generated from HTS, bioinformatic and chemometric analyses are indispensable. COMPARE analysis is a chemometric tool specifically developed by the NCI to identify compounds with similar patterns of activity across the NCI-60 cell line panel, thereby suggesting similar mechanisms of action. This method correlates the growth inhibition profile of a new compound with those of known agents in the NCI database. aacrjournals.orgpatsnap.com

In the case of this compound, COMPARE analysis was conducted using cytotoxicity data from 170 compounds in the NCI compound library. This analysis corroborated the findings from the NCI-60 screen, demonstrating that this compound exhibits a novel pattern of cytotoxicity. This distinct profile suggests that this compound operates via a mechanism of action different from that of existing anti-cancer drugs and other gallium compounds. aacrjournals.orgpatsnap.comresearchgate.netresearchgate.net

Cellular Assays for Cytotoxicity and Viability (e.g., MTT Assay)

Cellular assays are fundamental for quantitatively assessing the direct impact of a compound on cell health, including cytotoxicity (cell killing) and viability (live cell count). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium dye MTT to insoluble purple formazan (B1609692) crystals by metabolically active cells, primarily through mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. aacrjournals.orgpatsnap.comjournalagent.comatcc.org

For this compound, the MTT assay was employed in various in vitro cytotoxicity studies, both as a single agent and in combination with other anti-cancer agents. These assays were critical for determining the compound's potency and evaluating its effects on tumor cell lines. This compound has shown activity against tumor lines that are resistant to many standard anti-cancer agents in single-agent in vitro cytotoxicity assays. aacrjournals.orgpatsnap.comresearchgate.net

Techniques for Combination Index (CI) Determination (e.g., Chou-Talalay Method)

Drug combination studies are essential to identify synergistic interactions that could lead to improved therapeutic outcomes and reduced toxicity. The Chou-Talalay method, based on the median-effect equation derived from the mass-action law principle, is a widely accepted theoretical framework for quantitatively determining synergistic, additive, or antagonistic effects of drug combinations. The method calculates a Combination Index (CI) value, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. aacrjournals.orgpatsnap.comfrontiersin.orgnih.gov

Studies involving this compound utilized the Chou-Talalay method to assess its anti-tumor effects when combined with standard cytotoxic or targeted agents. In vitro combination studies were performed in breast, colon, glioma, lung, and prostate tumor cell lines. This compound demonstrated synergistic activity when combined simultaneously with several agents, including 5-FU, temozolomide, gemcitabine, temsirolimus (B1684623), and docetaxel (B913). Interestingly, the optimal dosing sequence (simultaneous vs. sequential) influenced the synergistic activity for certain combinations, such as this compound with paclitaxel (B517696) or erlotinib (B232). aacrjournals.orgpatsnap.com

Table 1: Synergistic Combinations of this compound with Anti-Cancer Agents (Simultaneous Dosing) aacrjournals.orgpatsnap.com

Combination AgentCombination Index (CI)Tumor Types Tested
5-FU0.6Multiple
Temozolomide0.8Multiple
Gemcitabine0.7Multiple
Temsirolimus0.7Multiple
Docetaxel0.7Prostate Cancer

Table 2: Synergistic Combinations of this compound with Anti-Cancer Agents (Sequential Dosing) aacrjournals.orgpatsnap.com

Combination AgentCombination Index (CI)Tumor Types Tested
Paclitaxel0.09Lung Cancer
Erlotinib0.3Lung Cancer

Molecular Biology Approaches for Target Validation and Pathway Analysis

Understanding the precise molecular targets and affected signaling pathways is crucial for drug development. This compound is known to be a gallium-based anti-cancer compound, and its intracellular targets include the endoplasmic reticulum (ER). Treatment of tumor cells with this compound leads to ER stress, intracellular Ca2+ release, and the induction of pro-apoptotic factors. aacrjournals.orgpatsnap.com

To validate these targets and analyze the downstream pathways, various molecular biology approaches would typically be employed. These include:

Western Blotting: To detect changes in protein expression levels, phosphorylation states, or cleavage of proteins involved in ER stress (e.g., GRP78, PERK, IRE1α, ATF6), calcium signaling, and apoptosis (e.g., caspases, PARP, Bcl-2 family proteins).

Quantitative Polymerase Chain Reaction (qPCR) or RNA Sequencing (RNA-seq): To quantify changes in gene expression related to ER stress response elements, calcium homeostasis, and pro-apoptotic or anti-apoptotic genes.

Immunofluorescence Microscopy: To visualize the subcellular localization of this compound or its effects on ER morphology and calcium distribution within cells.

Gene Knockdown/Knockout (e.g., siRNA/shRNA, CRISPR/Cas9): To functionally validate the role of specific genes or proteins in this compound's mechanism of action by observing the impact of their depletion on cellular responses to the compound.

Cellular Fractionation and Co-immunoprecipitation: To identify direct protein-protein interactions or the subcellular localization of this compound's targets.

These approaches collectively provide a detailed molecular understanding of how this compound exerts its anti-cancer effects by perturbing specific cellular processes and signaling cascades. aacrjournals.orgpatsnap.comnih.govlifebit.ai

Preclinical In Vivo Models for Mechanistic and Efficacy Studies

Preclinical in vivo models are indispensable for translating in vitro findings into a more physiologically relevant context. These models allow for the assessment of a compound's efficacy, pharmacodynamics, and further mechanistic insights within a living system, mimicking the complex tumor microenvironment and systemic effects. For anti-cancer compounds, commonly used in vivo models include xenograft models (human cancer cells implanted into immunodeficient mice), syngeneic models (mouse cancer cells implanted into immunocompetent mice), and patient-derived xenograft (PDX) models. nih.govbiorxiv.org

While specific detailed in vivo efficacy data for this compound is not widely publicized in the provided search results, the extensive in vitro characterization, including its novel cytotoxicity pattern and synergistic activities, supports its investigation in clinical trials. aacrjournals.orgpatsnap.com In general, for a compound like this compound, in vivo studies would typically involve:

Tumor Growth Inhibition Studies: Administering this compound to tumor-bearing animals to measure its ability to reduce tumor volume or prevent tumor progression.

Pharmacodynamic Biomarker Analysis: Measuring changes in molecular markers (e.g., ER stress markers, apoptotic proteins) in tumor tissues or blood samples from treated animals to confirm the compound's mechanism of action in vivo.

Combination Efficacy Studies: Evaluating the therapeutic benefit of this compound in combination with other agents in in vivo models, mirroring the synergistic effects observed in vitro.

Development and Refinement of Relevant Disease Models

The selection and refinement of relevant disease models are critical for the successful preclinical development of anti-cancer agents. The goal is to utilize models that accurately recapitulate key aspects of human disease, including tumor heterogeneity, the influence of the tumor microenvironment, and the involvement of the immune system. biorxiv.org

For compounds like this compound targeting various cancer types, the development and refinement of models would involve:

Patient-Derived Xenograft (PDX) Models: These models, generated by implanting tumor tissue directly from patients into immunodeficient mice, are increasingly used as they better preserve the genetic and histological characteristics of the original human tumor, including its heterogeneity and microenvironment.

Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic alterations, offering a more physiologically relevant tumor initiation and progression process, often with an intact immune system.

Orthotopic Models: Implanting tumor cells or tissues into the organ of origin (e.g., lung cancer cells into the lung) to better mimic the natural disease progression and metastatic potential.

Consideration of Tumor Microenvironment: Recognizing that the tumor microenvironment (e.g., stromal cells, immune cells, extracellular matrix) significantly influences drug response, researchers may use models that allow for the study of these interactions.

The continuous refinement of these models, through careful characterization and validation, enhances their predictive power for clinical outcomes, thereby streamlining the drug development process for novel agents like this compound.

Assessment of Biological Activity in Integrated Systems

Research into this compound's biological activity in integrated systems has largely concentrated on its in vitro interactions with diverse tumor cell lines, both as a single agent and in combination with established anti-cancer therapeutics. These studies aim to elucidate its mechanism of action and potential for synergistic effects.

Detailed Research Findings

The intracellular targets of this compound include the endoplasmic reticulum (ER). Treatment of tumor cells with this compound induces ER stress, leading to the release of intracellular calcium ions (Ca2+) and the subsequent induction of pro-apoptotic factors. wikipedia.org This mechanism distinguishes this compound from traditional anti-cancer agents.

In single-agent in vitro cytotoxicity assays, this compound has exhibited activity against tumor cell lines that are resistant to many conventional anti-cancer drugs. wikipedia.org A comprehensive screening against the National Cancer Institute (NCI) 60 tumor cell line panel, followed by COMPARE analysis, revealed that this compound possesses a markedly different cytotoxicity pattern compared to 170 previously tested anti-cancer agents, including other gallium salts like gallium nitrate. wikipedia.org

Combination Studies and Synergistic Activity

Extensive in vitro combination studies have been conducted to evaluate the anti-tumor effects of this compound when co-administered with standard cytotoxic or targeted agents. These studies were performed across a broad spectrum of tumor cell lines, including those derived from breast, colon, glioma, lung, and prostate cancers. wikipedia.orgwikipedia.org this compound was tested in combination with agents such as 5-Fluorouracil (5-FU), temozolomide, gemcitabine, paclitaxel, erlotinib, temsirolimus, and docetaxel. wikipedia.org

The assessment of cytotoxicity in these combination studies was typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with combination index (CI) values calculated using the Chou-Talalay method to quantify synergism. wikipedia.org A CI value less than 1.0 indicates synergism, while a value of 1.0 indicates an additive effect, and a value greater than 1.0 indicates antagonism.

The combination studies demonstrated that this compound exhibits synergistic activity with a wide range of anti-tumor agents across multiple tumor types. wikipedia.org Key findings from these studies are summarized in the table below:

Table 1: Synergistic Activity of this compound in Combination with Anti-Tumor Agents (In Vitro)

Combination AgentDosing SequenceRepresentative Combination Index (CI)Tumor Cell Lines Tested
5-FluorouracilSimultaneous0.6Various tumor types
TemozolomideSimultaneous0.8Various tumor types
GemcitabineSimultaneous0.7Various tumor types
TemsirolimusSimultaneous0.7Various tumor types
DocetaxelSimultaneous0.7Prostate cancer cells
PaclitaxelSequential0.09Lung cancer cells
ErlotinibSequential0.3Lung cancer cells

Note: CI values < 1.0 indicate synergism. Data derived from in vitro cytotoxicity assays using the Chou-Talalay method. wikipedia.org

Notably, while simultaneous administration of this compound with agents like 5-FU, temozolomide, gemcitabine, temsirolimus, and docetaxel yielded synergistic effects, combinations with paclitaxel and erlotinib required sequential dosing to achieve synergistic activity in specific cell lines, such as lung cancer cells. wikipedia.org These findings underscore the complex interactions and the potential for optimized therapeutic strategies involving this compound. The observed distinct cytotoxicity pattern and marked synergism support further investigation of this compound, including in clinical trials. wikipedia.org

Future Directions and Unaddressed Research Questions for Nkp 2235

Comprehensive Elucidation of All Intracellular Targets and Downstream Pathways

While NKP-2235 has been described as targeting the endoplasmic reticulum and acting upon "several novel targets" to induce tumor cell death, the precise and comprehensive identification of all its intracellular targets and the complete downstream signaling pathways remains largely unelucidated benfranklin.orgbiospace.comasianjpr.com. Recent data suggest this compound may act as a stimulator of MZB1 (marginal zone B and B1 cell specific protein) and SERP1 (stress associated endoplasmic reticulum protein 1) nus.edu.sg. A thorough understanding of these interactions is crucial for optimizing its therapeutic application and predicting potential off-target effects.

Unaddressed questions in this area include:

What are all the direct molecular binding partners of this compound within the endoplasmic reticulum and other cellular compartments?

How do the identified targets (e.g., MZB1, SERP1) contribute to the unique pattern of tumor cell killing observed with this compound?

What are the complete cascade of downstream signaling events triggered by this compound binding to its targets, leading to tumor cell death or inhibition of growth?

Are there cell type-specific differences in the intracellular targets or downstream pathways activated by this compound, particularly relevant to its activity in bone metastases?

Investigation of Resistance Mechanisms in Preclinical Models

Although this compound demonstrated activity against chemotherapy-resistant cell lines in preclinical settings, the specific mechanisms by which cancer cells might develop resistance to this compound itself have not been thoroughly investigated and reported biospace.com. Understanding both intrinsic (pre-existing) and acquired (developed during treatment) resistance mechanisms is paramount for designing effective treatment strategies and overcoming therapeutic limitations mdpi.com.

Key unaddressed research questions include:

What are the primary mechanisms of intrinsic resistance to this compound across various tumor types, particularly those for which it was initially targeted (NSCLC, breast, prostate, multiple myeloma)?

How do tumor cells acquire resistance to this compound upon prolonged exposure, and what molecular or cellular adaptations facilitate this resistance?

Are there specific genetic mutations, epigenetic alterations, or changes in the tumor microenvironment that confer resistance to this compound?

Can preclinical models be developed or refined to accurately simulate and predict resistance development in patients? t2evolve.comnih.gov

Development of Predictive Biomarkers for Preclinical Responsiveness

The development of companion diagnostics was planned in parallel with this compound's clinical development to identify patients most likely to benefit from treatment biospace.com. However, specific predictive biomarkers for this compound responsiveness have not been widely reported. Predictive biomarkers are essential for personalized medicine, guiding patient selection, optimizing treatment efficacy, and avoiding ineffective therapies targetedonc.comcrownbio.comnih.govmercodia.com.

Unaddressed questions for future research include:

What molecular, cellular, or imaging biomarkers can reliably predict preclinical responsiveness to this compound in various tumor models?

Can a panel of biomarkers be identified that accounts for the heterogeneity of tumor types and predicts response with high sensitivity and specificity?

How can advanced technologies, such as multi-omics approaches (genomics, proteomics, metabolomics) and single-cell analysis, be leveraged to discover and validate novel predictive biomarkers for this compound? rsc.orgcrownbio.com

What are the optimal preclinical strategies for validating these biomarkers to ensure their translatability to clinical settings? crownbio.com

Exploration of Novel Combination Therapies and Therapeutic Strategies

Preclinical data indicated that this compound exhibits synergistic activity when combined with other chemotherapy agents biospace.com. This suggests a strong rationale for exploring novel combination therapies to enhance efficacy, overcome resistance, and broaden its therapeutic spectrum nih.govmdpi.combcm.edu. Given its unique mechanism of action targeting the endoplasmic reticulum, combinations with agents that target different pathways or overcome specific resistance mechanisms could be particularly fruitful.

Unaddressed areas for future exploration include:

Systematic identification and validation of optimal combination partners for this compound across different tumor types, beyond initial chemotherapy agents.

Investigation of the molecular basis for observed synergistic effects with specific combination agents.

Exploration of novel therapeutic strategies, such as sequential administration, targeted delivery systems, or combinations with immunotherapies, to maximize this compound's anti-tumor activity.

Development of preclinical models that accurately mimic the complexity of human tumors and their microenvironments to test combination regimens effectively nih.gov.

Advanced Preclinical Pharmacological and Pharmacodynamic Characterization

While this compound was noted as the first highly orally bioavailable gallium-based anti-cancer agent, an advanced and comprehensive preclinical pharmacological and pharmacodynamic (PK/PD) characterization is crucial for its development biospace.com. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the quantitative relationship between drug exposure and its biological effects in various preclinical models nih.govdiag2tec.com.

Unaddressed questions in this domain include:

A more detailed characterization of this compound's metabolism, including the identification of all active and inactive metabolites and their respective PK/PD profiles.

Comprehensive tissue distribution studies, especially in target tissues (e.g., bone metastases) and potential sites of toxicity.

Elucidation of the precise dose-response and exposure-response relationships in various preclinical tumor models, including the identification of optimal dosing schedules and routes of administration.

Investigation of potential drug-drug interactions at the PK/PD level when this compound is combined with other agents.

Development of advanced PK/PD models to predict human pharmacokinetics and pharmacodynamics, facilitating more accurate translation to clinical trials.

The comprehensive addressing of these unaddressed research questions is vital for fully realizing the therapeutic potential of this compound and, should its development resume, for its successful translation into clinical practice.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing NKP2235, and how can researchers ensure reproducibility?

  • Answer: Synthesis should follow validated methods with detailed documentation of reagents (purity, supplier), reaction conditions (temperature, catalysts), and purification steps. Characterization requires spectroscopic data (NMR, MS), chromatographic purity (HPLC), and elemental analysis . For reproducibility, include step-by-step procedures in the main text (if novel) or supplementary materials, adhering to IUPAC nomenclature and SI units .

Q. How should researchers design in vitro experiments to assess NKP2235’s bioactivity, and what controls are essential?

  • Answer: Use dose-response assays (e.g., IC₅₀/EC₅₀ determination) with positive/negative controls (e.g., known inhibitors/agonists). Include solvent controls to rule out vehicle effects. Statistical power analysis must justify sample sizes, and experiments should be replicated across independent trials .

Q. What criteria determine the selection of cell lines or animal models for NKP2235’s pharmacological profiling?

  • Answer: Prioritize models with relevance to the compound’s hypothesized mechanism (e.g., cancer models for antiproliferative studies). Justify choices using prior literature on structurally analogous compounds. For animal studies, adhere to ethical guidelines (3Rs: Replacement, Reduction, Refinement) .

Advanced Research Questions

Q. How can contradictory data on NKP2235’s efficacy across studies be systematically analyzed?

  • Answer: Conduct a meta-analysis of published results, evaluating variables such as assay conditions (pH, temperature), model systems, and dosing regimens. Use statistical tools (e.g., ANOVA, regression) to identify confounding factors. Discrepancies may arise from off-target effects or batch variability in compound synthesis .

Q. What strategies optimize NKP2235’s pharmacokinetic properties while maintaining therapeutic efficacy?

  • Answer: Employ structure-activity relationship (SAR) studies to modify functional groups affecting solubility, bioavailability, or metabolic stability. In silico modeling (e.g., molecular dynamics) can predict ADME profiles. Validate findings with in vivo pharmacokinetic assays (plasma half-life, tissue distribution) .

Q. How should researchers integrate multi-omics data to elucidate NKP2235’s mechanism of action?

  • Answer: Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) to identify pathways modulated by NKP2235. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing of candidate targets .

Q. What experimental designs address potential off-target effects of NKP2235 in complex biological systems?

  • Answer: Implement orthogonal assays (e.g., thermal shift assays for target engagement) and phenotypic screening. Use chemoproteomics (e.g., activity-based protein profiling) to map interaction networks. Compare results with structurally unrelated compounds to isolate target-specific effects .

Methodological Guidance for Data Reporting

  • Reproducibility: Document raw data, software versions (e.g., GraphPad Prism, R), and statistical parameters (p-values, confidence intervals) in supplementary materials .
  • Ethical Compliance: For human-derived data, include IRB approval details and informed consent protocols .
  • Conflict Resolution: Transparently report limitations (e.g., sample size, model relevance) and propose follow-up experiments in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.